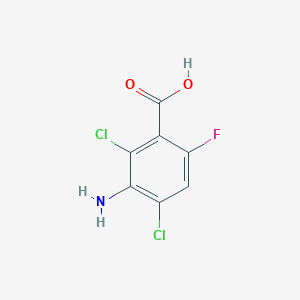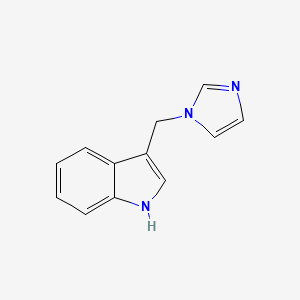
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Vue d'ensemble
Description
3-Imidazol-1-ylméthyl-1H-indole : est un composé appartenant à la classe des composés organiques hétérocycliques. Il se caractérise par la présence à la fois d'un noyau indole et d'un noyau imidazole dans sa structure. L'indole est une structure bicyclique constituée d'un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l'azote. L'imidazole est un cycle à cinq chaînons contenant deux atomes d'azote en positions non adjacentes. La combinaison de ces deux cycles dans une seule molécule confère des propriétés chimiques et biologiques uniques au 3-Imidazol-1-ylméthyl-1H-indole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Imidazol-1-ylméthyl-1H-indole implique généralement la construction des noyaux indole et imidazole, suivie de leur couplage. Une méthode courante implique la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide pour former le noyau indole . Le noyau imidazole peut être synthétisé par différentes méthodes, notamment la réaction de Debus-Radziszewski, qui implique la condensation de glyoxal, d'ammoniac et d'un aldéhyde .
Méthodes de production industrielle
La production industrielle du 3-Imidazol-1-ylméthyl-1H-indole peut impliquer l'optimisation de ces voies de synthèse pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Imidazol-1-ylméthyl-1H-indole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les noyaux indole et imidazole.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation à l'aide de N-bromosuccinimide (NBS) ou nitration à l'aide d'acide nitrique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines.
Applications De Recherche Scientifique
Le 3-Imidazol-1-ylméthyl-1H-indole a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de produits pharmaceutiques, de produits agrochimiques et de colorants.
5. Mécanisme d'action
Le mécanisme d'action du 3-Imidazol-1-ylméthyl-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau indole peut interagir avec divers récepteurs biologiques, tandis que le noyau imidazole peut se coordonner avec des ions métalliques et participer à des liaisons hydrogène. Ces interactions peuvent moduler l'activité enzymatique, la liaison des récepteurs et les voies de transduction du signal, conduisant aux effets biologiques observés du composé .
Mécanisme D'action
The mechanism of action of 3-Imidazol-1-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale présentant une structure indole similaire.
Histidine : Un acide aminé contenant un noyau imidazole.
Tryptophane : Un acide aminé essentiel avec un noyau indole.
Unicité
Le 3-Imidazol-1-ylméthyl-1H-indole est unique en raison de la présence à la fois de noyaux indole et imidazole dans une seule molécule. Cette structure à deux cycles confère une réactivité chimique et une activité biologique distinctes par rapport aux composés ne contenant qu'un seul de ces cycles .
Propriétés
IUPAC Name |
3-(imidazol-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADTKAUXQUOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355147 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19714-15-9 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


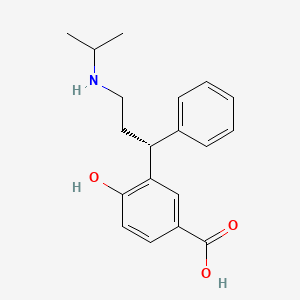

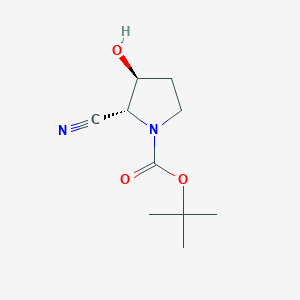
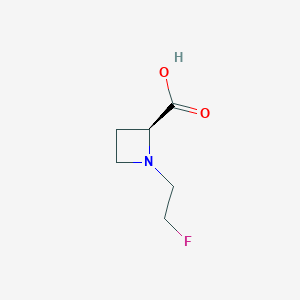
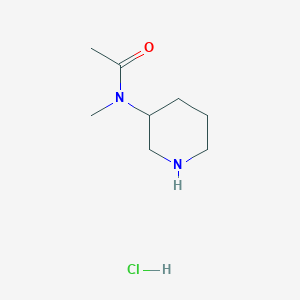

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)
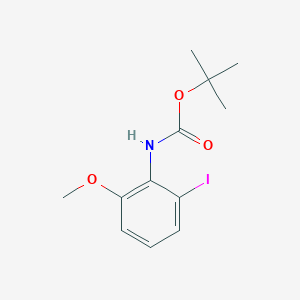

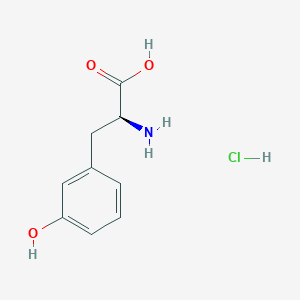

![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)

